molecular formula C23H17N3O2 B5566525 N'-(3-hydroxybenzylidene)-2-phenyl-4-quinolinecarbohydrazide

N'-(3-hydroxybenzylidene)-2-phenyl-4-quinolinecarbohydrazide

Cat. No. B5566525
M. Wt: 367.4 g/mol
InChI Key: ZXAAJEPETUWGLI-BUVRLJJBSA-N
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Description

N'-(3-hydroxybenzylidene)-2-phenyl-4-quinolinecarbohydrazide, also known as HBQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has led to the synthesis of various hydrazides, including compounds similar to N'-(3-hydroxybenzylidene)-2-phenyl-4-quinolinecarbohydrazide, which have been evaluated for their antimicrobial activity. For instance, a series of hydrazides was synthesized and tested for in vitro antimicrobial activity, highlighting the importance of substituents on the phenyl ring for antimicrobial efficacy. The QSAR studies indicated that topological parameters significantly influence antimicrobial activity (Kumar et al., 2011).

Fluorescent Probes for Ion Detection

Novel quinoline-based fluorescent probes, similar in structure to this compound, have been designed for the selective detection of ions such as Al(III). These probes exhibit high fluorescence enhancement in the presence of specific ions, making them suitable for bioimaging and environmental monitoring (Lu et al., 2021).

Antifungal and Antioxidant Activities

Compounds incorporating quinoxaline derivatives have been synthesized and evaluated for their antifungal and antioxidant activities. These studies contribute to the development of new therapeutic agents with potential applications in agriculture and food preservation (Zhang et al., 2014).

Anti-Cancer Activity

Hydrazide derivatives, including those with a quinoline moiety, have been synthesized and tested for their anti-cancer activity against various cancer cell lines. These compounds have shown promise in reducing cell viability and inducing cell cycle arrest, pointing towards potential therapeutic applications in cancer treatment (Bingul et al., 2016).

Molecular Docking and Biological Screenings

Schiff base compounds derived from hydrazide and sulfonohydrazide, similar in structure to this compound, have been synthesized and subjected to various biological screenings. These compounds have shown significant activities across different areas, including antimicrobial, antioxidant, and enzymatic activities, as well as interaction with DNA, demonstrating their versatile biological applications (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2/c27-18-10-6-7-16(13-18)15-24-26-23(28)20-14-22(17-8-2-1-3-9-17)25-21-12-5-4-11-19(20)21/h1-15,27H,(H,26,28)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAAJEPETUWGLI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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